O-Desmethyl-asoprisnil

Catalog No.
S14387805
CAS No.
M.F
C27H33NO4
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Desmethyl-asoprisnil

Product Name

O-Desmethyl-asoprisnil

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-26-14-23(18-5-3-17(4-6-18)15-28-31)25-21-10-8-20(29)13-19(21)7-9-22(25)24(26)11-12-27(26,30)16-32-2/h3-6,13,15,22-24,30-31H,7-12,14,16H2,1-2H3/b28-15-/t22-,23+,24-,26-,27+/m0/s1

InChI Key

MYZYNBWSWLQTQU-WCQDKSLHSA-N

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)O)C5=CC=C(C=C5)C=NO

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)O)C5=CC=C(C=C5)/C=N\O

O-Desmethyl-asoprisnil is a synthetic compound belonging to the class of selective progesterone receptor modulators. It is derived from asoprisnil, which has been studied for its potential applications in treating conditions like uterine fibroids and endometriosis. The chemical structure of O-Desmethyl-asoprisnil features a modification that removes a methyl group from the parent compound, asoprisnil, which may influence its pharmacological properties and biological activity.

  • Oxidation: This reaction can convert O-Desmethyl-asoprisnil into various hydroxylated metabolites.
  • Reduction: Reduction reactions may modify functional groups within the compound, such as converting ketones to alcohols.
  • Substitution: Substitution reactions can occur at various positions on the aromatic ring or other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions are typically hydroxylated and demethylated metabolites, which can have distinct biological activities compared to the parent compound.

O-Desmethyl-asoprisnil exhibits significant biological activity as a selective progesterone receptor modulator. It demonstrates both agonistic and antagonistic properties towards the progesterone receptor, which allows it to regulate various reproductive functions. In preclinical studies, compounds similar to O-Desmethyl-asoprisnil have shown promising results in inhibiting endometrial proliferation and modulating uterine contractions, making them potential candidates for treating gynecological disorders .

The synthesis of O-Desmethyl-asoprisnil typically involves several steps:

  • Starting Material: The synthesis begins with asoprisnil or related steroidal precursors.
  • Demethylation: A demethylation reaction is performed to remove a methyl group from the compound.
  • Purification: The resultant product is purified using techniques such as chromatography to isolate O-Desmethyl-asoprisnil from by-products.

This multi-step synthesis allows for the precise control of the chemical structure, enabling the production of high-purity compounds suitable for biological testing.

O-Desmethyl-asoprisnil has potential applications in:

  • Gynecological Treatments: Due to its selective modulation of progesterone receptors, it may be used in therapies for conditions like uterine fibroids and endometriosis.
  • Research: It serves as a valuable tool in pharmacological studies aimed at understanding progesterone receptor signaling pathways and their implications in reproductive health.

Interaction studies involving O-Desmethyl-asoprisnil focus on its binding affinity to various receptors, particularly the progesterone receptor. These studies reveal that O-Desmethyl-asoprisnil exhibits selective binding characteristics that differentiate it from other compounds in its class. The interactions with other steroid hormone receptors such as glucocorticoid and androgen receptors are also assessed to understand any off-target effects that could influence therapeutic outcomes .

O-Desmethyl-asoprisnil shares structural similarities with several other selective progesterone receptor modulators. Below is a comparison with notable compounds:

Compound NameStructural CharacteristicsBiological ActivityUnique Features
AsoprisnilBenzaldoxime substitutedMixed agonist/antagonistFirst-in-class selective progesterone modulator
Mifepristone11β-substituted steroidAntagonist of progesteroneStrong anti-progestational effects
Ulipristal Acetate17α-acetylated derivativeSelective progestin with agonistic effectsUsed for emergency contraception
CDB-2914Synthetic derivativeSelective modulatorExhibits anti-inflammatory properties

O-Desmethyl-asoprisnil's unique profile lies in its selective modulation of progesterone receptors while minimizing interactions with glucocorticoid receptors, making it a candidate for targeted therapies with fewer side effects compared to other compounds like mifepristone .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

435.24095853 g/mol

Monoisotopic Mass

435.24095853 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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